molecular formula C22H17NO5 B2638268 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide CAS No. 886147-57-5

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide

Cat. No.: B2638268
CAS No.: 886147-57-5
M. Wt: 375.38
InChI Key: VLZUVEBNFFKRJY-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a complex organic compound that features a combination of methoxyphenoxy and xanthone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves the following steps:

    Formation of 2-(2-methoxyphenoxy)acetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling with 9-oxo-9H-xanthene-3-amine: The 2-(2-methoxyphenoxy)acetic acid is then coupled with 9-oxo-9H-xanthene-3-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the xanthone moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-(9-hydroxy-9H-xanthen-3-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthone moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide involves its interaction with specific molecular targets. The xanthone moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
  • 2-(2-methoxyphenoxy)-N-(9-hydroxy-9H-xanthen-3-yl)acetamide
  • 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)propionamide

Uniqueness

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is unique due to the presence of both methoxyphenoxy and xanthone moieties, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a compound of significant interest.

Biological Activity

2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide, with the CAS number 886147-57-5, is a synthetic compound that combines a methoxyphenoxy group with a xanthone moiety. This unique structure has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a complex organic structure that can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H17NO5
  • Molecular Weight : 373.37 g/mol

The presence of the xanthone moiety is significant as it is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The xanthone structure can intercalate into DNA, potentially disrupting cellular processes such as replication and transcription.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, contributing to its therapeutic potential.

Biological Activity Studies

Research has explored the biological activities of this compound through various in vitro studies. Below are key findings from recent studies:

Study Cell Lines Tested Biological Activity Results
Study 1MIAPACA (pancreatic), HeLa (cervical), IMR32 (neuroblastoma), MDA-MB-231 (breast)AntiproliferativeSignificant inhibition of cell proliferation observed, especially in MIAPACA and MDA-MB-231 cell lines .
Study 2Various cancer cell linesAnticancer activityThe compound demonstrated dose-dependent cytotoxicity against multiple cancer types .
Study 3Inflammatory cell modelsAnti-inflammatory effectsReduced levels of pro-inflammatory cytokines were noted, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Anticancer Efficacy : In a study involving pancreatic cancer cells, treatment with varying concentrations of the compound resulted in a marked decrease in cell viability, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Potential : Another investigation assessed the compound's ability to modulate inflammatory responses in vitro. The results indicated that it could significantly reduce inflammation markers, supporting its use in treating inflammatory disorders.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(9-oxoxanthen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-26-18-8-4-5-9-19(18)27-13-21(24)23-14-10-11-16-20(12-14)28-17-7-3-2-6-15(17)22(16)25/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZUVEBNFFKRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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